molecular formula C30H39ClN2O9 B14630982 Ansamitocin P-1 CAS No. 57103-69-2

Ansamitocin P-1

Cat. No.: B14630982
CAS No.: 57103-69-2
M. Wt: 607.1 g/mol
InChI Key: MQYZCKOGTWYJAZ-WUTZXFCMSA-N
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Description

Ansamitocin P-1 is a potent antitumor antibiotic belonging to the ansamycin family of compounds. It is produced by the actinomycete bacterium Actinosynnema pretiosum. Ansamitocins, including this compound, are known for their ability to inhibit cell division by targeting microtubules, making them valuable in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of ansamitocins involves a complex series of enzymatic reactions. The process begins with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), which is then loaded onto a type I polyketide synthase (PKS). Several rounds of elongation and modification steps follow, leading to the formation of the ansamitocin core structure .

Industrial Production Methods

Industrial production of ansamitocins, including Ansamitocin P-1, typically involves fermentation using Actinosynnema pretiosum. Optimization of fermentation conditions, such as carbon source and nitrogen availability, can significantly enhance the yield of ansamitocins. For instance, the use of glycerol and glucose as mixed carbon sources has been shown to increase production .

Chemical Reactions Analysis

Types of Reactions

Ansamitocin P-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .

Common Reagents and Conditions

Common reagents used in the chemical modification of ansamitocins include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with altered side chains or functional groups. These derivatives are often tested for their antitumor activity to identify more potent compounds .

Scientific Research Applications

Ansamitocin P-1 has a wide range of scientific research applications:

Mechanism of Action

Ansamitocin P-1 exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding disrupts microtubule assembly, leading to cell cycle arrest and apoptosis (programmed cell death). The compound specifically targets the vinblastine binding site on tubulin, which is crucial for its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

    Maytansine: Like Ansamitocin P-1, maytansine is a potent antitumor agent that targets microtubules. .

    Geldanamycin: Another ansamycin compound, geldanamycin, inhibits heat shock protein 90 (Hsp90) and has antitumor properties.

    Rifamycin: This antibiotic, also an ansamycin, is used to treat bacterial infections, particularly tuberculosis.

Uniqueness of this compound

This compound is unique due to its specific mechanism of action targeting microtubules and its potent antitumor activity. Its bacterial origin also allows for more efficient production through fermentation compared to plant-derived compounds like maytansine .

Properties

CAS No.

57103-69-2

Molecular Formula

C30H39ClN2O9

Molecular Weight

607.1 g/mol

IUPAC Name

[(16E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] acetate

InChI

InChI=1S/C30H39ClN2O9/c1-16-9-8-10-23(39-7)30(37)15-22(41-28(36)32-30)17(2)27-29(4,42-27)24(40-18(3)34)14-25(35)33(5)20-12-19(11-16)13-21(38-6)26(20)31/h8-10,12-13,17,22-24,27,37H,11,14-15H2,1-7H3,(H,32,36)/b10-8?,16-9+

InChI Key

MQYZCKOGTWYJAZ-WUTZXFCMSA-N

Isomeric SMILES

CC1C2CC(C(C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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